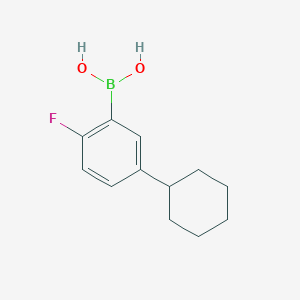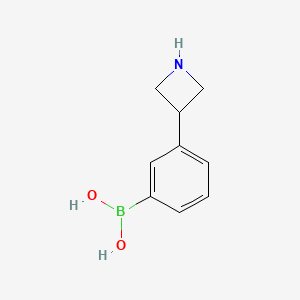
(3-(Azetidin-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Azetidin-3-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a boronic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Azetidin-3-yl)phenyl)boronic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Azetidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (3-(Azetidin-3-yl)phenyl)boronic acid is used as a building block for creating complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions .
Biology and Medicine: Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it a versatile component in material design .
Wirkmechanismus
The mechanism by which (3-(Azetidin-3-yl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The azetidine ring can interact with various receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the azetidine ring, making it less versatile in certain applications.
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but with different positional isomerism.
(3-(Pyrrolidin-3-yl)phenyl)boronic acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness: (3-(Azetidin-3-yl)phenyl)boronic acid is unique due to the presence of both the azetidine ring and the boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C9H12BNO2 |
|---|---|
Molekulargewicht |
177.01 g/mol |
IUPAC-Name |
[3-(azetidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11-13H,5-6H2 |
InChI-Schlüssel |
JOIQABWIXZVCMS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2CNC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


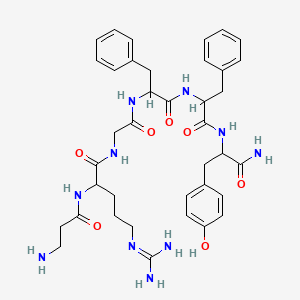


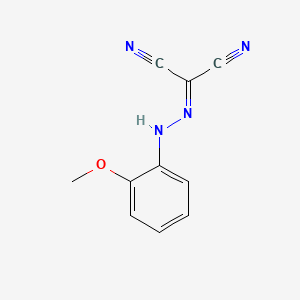
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
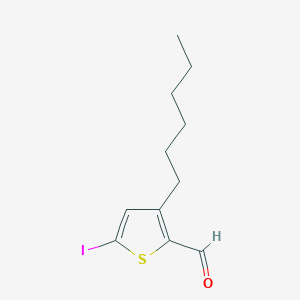
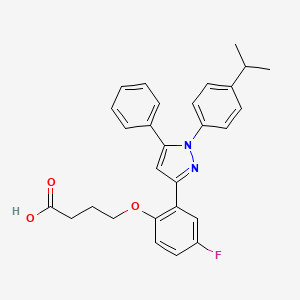
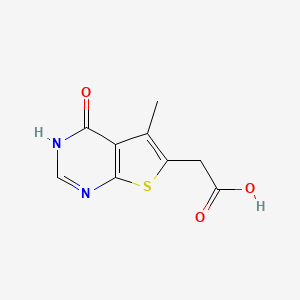
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

